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Introduction
Ecteinascidin 743 (ET-743), now known clinically as trabectedin (Yondelis®), is a potent

tetrahydroisoquinoline alkaloid with significant antitumor activity.[1] Originally isolated from the

Caribbean marine tunicate Ecteinascidia turbinata, its journey from a rare marine natural

product to an approved oncologic agent is a landmark in drug discovery.[1] This technical guide

provides a comprehensive overview of the discovery, mechanism of action, and development of

ET-743, focusing on the scientific data and experimental methodologies that underpinned its

evolution. With a unique molecular architecture and a novel mechanism of action targeting

DNA replication and repair, ET-743 represents a distinct class of anticancer drugs.[2]

Discovery and Isolation
The story of ET-743 began in 1969, when aqueous ethanol extracts of the colonial tunicate

Ecteinascidia turbinata demonstrated antitumor properties.[2] However, the extreme scarcity of

the active compound delayed its successful isolation for over two decades. In 1990, the

research group of K.L. Rinehart reported the isolation and characterization of several

"ecteinascidins," with ET-743 being the most abundant, albeit at a minuscule yield of

approximately 0.0001% (1 gram per 1,000 kg of wet tunicate).[2][3]
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This profound supply challenge was a major hurdle for preclinical and clinical development.

Initial supplies were bolstered by large-scale aquaculture of E. turbinata in specialized facilities.

[2] Later research revealed that the true producer of ET-743 is not the tunicate itself but a

bacterial symbiont, Candidatus Endoecteinascidia frumentensis.[4] This discovery highlighted

the intricate symbiotic relationships within marine ecosystems that can yield complex, bioactive

secondary metabolites.

Experimental Protocol: General Isolation Workflow
While the precise, industrial-scale protocols are proprietary, the original discovery relied on

established natural product chemistry techniques. The general workflow involved solvent

extraction followed by multi-step chromatographic purification to isolate the active compound

from the complex biological matrix.
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Caption: Generalized workflow for the isolation of ET-743 from its natural source.

Structure Elucidation and Synthesis
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Ecteinascidin 743 possesses a highly complex molecular structure, featuring a monobridged

pentacyclic skeleton composed of three tetrahydroisoquinoline units (designated A, B, and C).

[2][4] The structure was meticulously determined through extensive NMR and mass

spectrometry studies and was definitively confirmed in 1992 by X-ray crystallography of a

derived N12-oxide.[4]

The persistent supply issue spurred intense interest from the synthetic chemistry community.

Total Synthesis: The first landmark total synthesis of ET-743 was accomplished by E.J.

Corey's group in 1996, a significant feat in natural product synthesis.[1] This was followed by

several other innovative total and formal syntheses from research groups including

Fukuyama, Zhu, and Danishefsky.[5][6]

Semi-Synthesis: The ultimate solution to the supply problem came from a semi-synthetic

approach. A robust and scalable process was developed starting from cyanosafracin B, an

antibiotic produced in abundance by the bacterium Pseudomonas fluorescens, which shares

a common structural core with ET-743.[2] This semi-synthetic route enabled the reliable

production of ET-743 for widespread clinical trials and commercialization.

Mechanism of Action
ET-743's antitumor activity stems from a unique mechanism that differentiates it from classical

alkylating agents. It acts as a selective, covalent alkylating agent of DNA.

Minor Groove Binding: ET-743 binds to the minor groove of the DNA double helix.[7]

Guanine Alkylation: It selectively alkylates the N2 position of guanine residues, showing a

preference for GC-rich triplets such as 5'-CGG and 5'-AGC.[4][8]

DNA Distortion: This covalent adduct formation induces a remarkable bend in the DNA helix

of approximately 15-20 degrees towards the major groove.[7][8] This distortion widens the

minor groove and is a unique feature among minor groove binders.[8]

Interference with Cellular Processes: The ET-743-DNA adduct is a lesion that is recognized

by cellular machinery. Its primary cytotoxic effect is mediated by poisoning the Transcription-

Coupled Nucleotide Excision Repair (TC-NER) system. When the TC-NER machinery

attempts to repair the adduct, it creates lethal, irreversible double-strand DNA breaks,
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ultimately triggering apoptosis.[9] This interaction also inhibits the activity of specific

transcription factors and can induce protein-linked DNA breaks.[10]

Cell Cycle Arrest: Consequently, ET-743 exposure leads to a halt in the cell cycle,

predominantly in the G2-M phase, and an inhibition of DNA synthesis.[9][10]
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Caption: The molecular mechanism of action for Ecteinascidin 743.
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Preclinical and Clinical Data
ET-743 exhibits potent cytotoxicity against a wide range of cancer cell lines, with activity often

observed in the nanomolar to picomolar range.[3] It has demonstrated significant clinical

activity, particularly in patients with advanced soft tissue sarcoma (STS) and ovarian cancer.

Quantitative Data Tables
Table 1: In Vitro Cytotoxicity of Ecteinascidin 743

Cell Line Cancer Type IC50 (nM) Exposure Time Reference

A549
Lung
Carcinoma

0.34 Not Specified [11]

HT29 Colon Carcinoma 0.60 Not Specified [11]

MEL Melanoma 0.66 Not Specified [11]

OVCAR-3
Ovarian

Carcinoma
Favorable TI* 24 hours [12]

IGROV-1
Ovarian

Carcinoma
Favorable TI* 24 hours [12]

*Note: Specific IC50 values were not provided, but a more favorable Therapeutic Index (TI)

was noted with 24h vs 1h exposure.[12]

Table 2: Summary of Clinical Efficacy in Advanced Soft Tissue Sarcoma (Pre-treated Patients)
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Parameter Value Notes Reference

Dosing Regimen 1.5 mg/m²
24-hour IV infusion,
every 3 weeks

[13]

Objective Response

Rate
4% - 8%

Phase II trials;

includes partial

responses

[13]

6-Month Progression-

Free Survival
24% - 35%

Highlights significant

disease stabilization
[13]

Median Overall

Survival
~12.8 months

Data from a French

Phase II trial
[13]

| Primary Toxicities | Neutropenia, Transaminitis | Generally manageable and reversible |[13] |

Table 3: Key Pharmacokinetic Parameters of Trabectedin

Parameter Description Characteristic Reference

Clearance
Rate of drug
removal

High [14][15]

Volume of Distribution
Extent of drug

distribution in tissues
Large [14][15]

Terminal Half-life
Time to eliminate half

the drug
Long [14][15]

| Inter-patient Variability | Variation in drug exposure (AUC) | High (~34%) |[16] |

Key Experimental Methodologies
The characterization of ET-743's unique mechanism of action required specialized biophysical

and cellular assays.

DNA Bending Analysis: The extent and direction of the DNA bend induced by ET-743 were

determined using electrophoretic mobility shift assays. This technique involves creating site-
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specific ET-743 adducts on DNA oligomers. The altered migration pattern of the drug-bound

DNA fragments during gel electrophoresis, compared to unbound fragments, allows for the

calculation of the induced bend angle and its direction.[7]

DNA Damage Assessment:Alkaline elution was a key technique used to characterize the

nature of DNA damage.[10] This method distinguishes between different types of DNA

lesions, such as single-strand breaks, double-strand breaks, and DNA-protein crosslinks,

based on the rate at which DNA passes through a filter under denaturing (alkaline)

conditions. Experiments demonstrated that ET-743 induces protein-linked DNA breaks.[10]

DNA Footprinting: While not detailed in the specific context of the initial discovery, DNase I

footprinting is a standard method to precisely map the binding site of a molecule (like ET-

743) or a protein on a DNA sequence.[17][18] The region of DNA bound by the molecule is

protected from cleavage by the DNase I enzyme, leaving a "footprint" on a sequencing gel,

which reveals the exact binding location.[18]

Conclusion
The discovery and development of Ecteinascidin 743 is a testament to the value of natural

product exploration and the power of synthetic chemistry to overcome natural supply

limitations. Its journey from a rare compound in a marine tunicate to a clinically approved drug

for sarcoma was driven by rigorous scientific investigation into its complex structure and unique

DNA-targeted mechanism. By alkylating the minor groove and bending DNA towards the major

groove, ET-743 engages the cell's DNA repair machinery in a lethal fashion, representing a

truly novel paradigm in cancer chemotherapy. The continued study of ET-743 and its analogs

offers valuable insights for the design of next-generation DNA-interactive anticancer agents.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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